(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
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Overview
Description
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the protection of the hydroxyl group followed by the introduction of the benzyl group through nucleophilic substitution. The final step often includes the deprotection of the hydroxyl group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific stereochemical configurations.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
Uniqueness
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and in studies requiring precise stereochemical configurations.
Properties
IUPAC Name |
benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYXMDJSWLEZMP-DHXVBOOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583711 |
Source
|
Record name | Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62147-27-7 |
Source
|
Record name | Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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